N 563

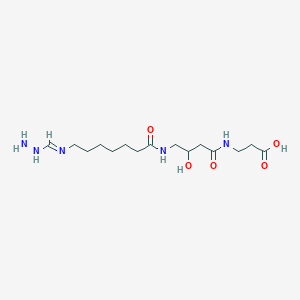

Beschreibung

Eigenschaften

CAS-Nummer |

140686-92-6 |

|---|---|

Molekularformel |

C15H29N5O5 |

Molekulargewicht |

359.42 g/mol |

IUPAC-Name |

3-[[4-[7-(hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H29N5O5/c16-20-11-17-7-4-2-1-3-5-13(22)19-10-12(21)9-14(23)18-8-6-15(24)25/h11-12,21H,1-10,16H2,(H,17,20)(H,18,23)(H,19,22)(H,24,25) |

InChI-Schlüssel |

BDQFEIKLLMLWTD-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCN=CNN)CCC(=O)NCC(CC(=O)NCCC(=O)O)O |

Synonyme |

eta-Alanine, N-(4-((7-((aminoiminomethyl)amino)-1-oxoheptyl)amino)-3-hydroxy-1-oxobutyl)-, (+-)- N 563 N-563 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of MEDI-563 (Benralizumab)

Introduction: MEDI-563, known as Benralizumab, is a humanized, afucosylated monoclonal antibody of the IgG1 kappa subclass that serves as a potent, interleukin-5 receptor alpha (IL-5Rα)-directed cytolytic agent.[1][2] It is designed to induce direct, rapid, and nearly complete depletion of eosinophils, key inflammatory cells implicated in the pathogenesis of severe eosinophilic asthma.[1] This document provides a comprehensive overview of the biochemical properties, mechanism of action, and relevant experimental data for MEDI-563.

Biochemical Characteristics and Properties

MEDI-563 is an engineered antibody with enhanced effector function. The afucosylation of the Fc domain significantly increases its binding affinity for the FcγRIIIa receptor on natural killer (NK) cells, leading to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[3]

| Property | Value | Reference |

| Target | Interleukin-5 receptor alpha chain (IL-5Rα) | [4] |

| Synonyms | Benralizumab, BIW-8405, KHK4563 | [1] |

| Class | Humanized monoclonal antibody, IgG1 kappa | [2] |

| Mechanism of Action | Antibody-dependent cell-mediated cytotoxicity (ADCC) | [1] |

Mechanism of Action

Benralizumab exerts its therapeutic effect by targeting and depleting eosinophils and their progenitors which express the IL-5 receptor alpha chain.[4] Unlike therapies that target circulating IL-5, MEDI-563 directly binds to the IL-5Rα on the surface of eosinophils.[3] This binding facilitates the engagement of FcγRIIIa receptors on NK cells, initiating a potent ADCC response that leads to the apoptosis of the target eosinophils.[1][3] This mechanism results in a rapid and profound reduction of eosinophil counts in peripheral blood and bone marrow.[1]

Caption: MEDI-563 binds to IL-5Rα on eosinophils and FcγRIIIa on NK cells, inducing apoptosis.

Quantitative Data

The binding affinity and functional activity of MEDI-563 have been characterized in several studies. The key quantitative parameters are summarized below.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (KD) to human IL-5Rα | 11 pM | Recombinant human IL-5Rα extracellular domain | [1] |

| Binding Affinity (KD) to cynomolgus monkey IL-5Rα | 42 pM | Recombinant cynomolgus monkey IL-5Rα extracellular domain | [1] |

| IC50 (IL-5-induced proliferation inhibition) | 0.3 nM | CTLL-2 cells transfected with human IL-5Rαβ | [1] |

| EC50 (ADCC of human eosinophils) | 0.9 pM | Human eosinophils | [1] |

| EC50 (ADCC of human basophils) | 0.5 pM | Human basophils | [1] |

Pharmacokinetics and Pharmacodynamics

In a phase I study involving subjects with mild atopic asthma, single escalating intravenous doses of MEDI-563 were administered.[4]

| Dose Range | Effect on Peripheral Blood Eosinophils | Duration of Eosinopenia |

| ≥0.03 mg/kg | Near complete depletion (to 0.00 - 0.01 x 10³/µL) | At least 8 to 12 weeks |

Pharmacokinetic activity was found to be dose-proportional at doses ranging from 0.03 to 3 mg/kg.[4]

Experimental Protocols

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay is crucial for quantifying the primary mechanism of action of MEDI-563.

Objective: To determine the EC50 of MEDI-563 in mediating the cytotoxicity of natural killer (NK) cells against IL-5Rα expressing target cells (e.g., eosinophils).

Methodology:

-

Target Cell Preparation: Isolate peripheral blood eosinophils from healthy donors.

-

Effector Cell Preparation: Isolate NK cells from the peripheral blood of healthy donors.

-

Assay Setup:

-

Plate target eosinophils at a determined density.

-

Add serial dilutions of MEDI-563 or an isotype control antibody.

-

Add effector NK cells at a specific effector-to-target (E:T) ratio.

-

-

Incubation: Incubate the cell mixture for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.

-

Cytotoxicity Measurement: Measure the release of a cytosolic enzyme (e.g., lactate dehydrogenase, LDH) from lysed target cells into the supernatant. Alternatively, use a fluorescence-based method to quantify target cell death.

-

Data Analysis: Plot the percentage of specific lysis against the antibody concentration and fit the data to a four-parameter logistic model to determine the EC50 value.

Caption: Workflow for a typical Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.

Safety and Toxicology

Nonclinical toxicology studies were conducted in cynomolgus monkeys. In studies of up to 39 weeks, the No-Observed-Adverse-Effect-Levels (NOAELs) were identified at 10 mg/kg for intravenous administration and 30 mg/kg for subcutaneous administration.[2] The primary finding at a higher dose (25 mg/kg IV) was a post-dose reaction in one animal.[2]

MEDI-563 (Benralizumab) is a well-characterized monoclonal antibody with a distinct mechanism of action that leverages enhanced ADCC to achieve rapid and sustained depletion of eosinophils. Its high binding affinity for IL-5Rα and potent cytolytic activity make it an effective targeted therapy for severe eosinophilic asthma. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this and similar biologic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety profile, pharmacokinetics, and biologic activity of MEDI-563, an anti-IL-5 receptor alpha antibody, in a phase I study of subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-563 (CAS 140686-92-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-563 is a synthetic chemical compound identified as an analog of 15-deoxyspergualin.[1] Unlike its parent compound, which is known for its immunosuppressive properties, N-563 exhibits potent immunostimulatory activity.[2] This unique characteristic has positioned N-563 as a compound of interest for its potential therapeutic applications in enhancing the body's immune response against infections. Research has specifically highlighted its efficacy in promoting resistance to opportunistic fungal pathogens such as Candida albicans.[2][3] This document provides a comprehensive technical overview of N-563, summarizing key research findings, experimental data, and methodologies.

Chemical Properties:

| Property | Value |

| CAS Number | 140686-92-6[1][4] |

| Molecular Formula | C15H29N5O5[1] |

| Molecular Weight | 359.43 g/mol [1] |

Biological Activity and Mechanism of Action

The primary documented biological effect of N-563 is its immunostimulatory capacity. The precise signaling pathways through which N-563 exerts its effects are not yet fully elucidated in publicly available research. However, experimental evidence points towards the modulation of key cellular components of the innate and adaptive immune systems.

The known immunostimulatory effects of N-563 include:

-

Augmented Neutrophil Phagocytic Activity: N-563 has been shown to enhance the ability of neutrophils, a type of white blood cell, to engulf and destroy pathogens.[2]

-

Enhanced Delayed-Type Hypersensitivity (DTH) Reaction: The compound strengthens the DTH response, a T-cell-mediated immune reaction important for combating intracellular pathogens.[2]

Based on these observations, a proposed, though not yet fully detailed, mechanism of action for N-563 is the upregulation of signaling pathways that govern the activation and effector functions of phagocytes and T-lymphocytes.

Logical Relationship of N-563's Immunostimulatory Action:

Caption: Logical flow of N-563's immunostimulatory effects.

Preclinical Data: In Vivo Efficacy Against Candida albicans

A pivotal study investigated the protective effects of N-563 against systemic Candida albicans infection in both normal and immunosuppressed mouse models. The findings from this research are summarized below.

Table 1: Summary of In Vivo Efficacy of N-563 against C. albicans Infection in Mice [2]

| Animal Model | Treatment Group | Dosage | Duration | Outcome |

| Normal Mice | N-563 | 10 mg/kg | 3 days prior to infection | Significantly prolonged survival time |

| Immunosuppressed Mice (Cyclophosphamide-treated) | N-563 | 3 mg/kg | 3 days prior to infection | Significantly prolonged survival time |

| Immunosuppressed Mice (Cyclophosphamide-treated) | N-563 | 10 mg/kg | 3 days prior to infection | Significantly prolonged survival time |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on N-563.

In Vivo Anti-Candida albicans Activity

Experimental Workflow for In Vivo Efficacy Study:

Caption: Workflow for the in vivo anti-Candida albicans study.

-

Animals: The specific strain of mice used in the original study is not detailed in the available abstract.

-

Immunosuppression: Mice were rendered immunosuppressed by a single dose of cyclophosphamide administered four days prior to infection.

-

Treatment: N-563 was administered for three consecutive days before the fungal challenge.

-

Infection: A systemic infection was induced with Candida albicans.

-

Endpoint: The primary outcome measured was the survival time of the mice post-infection.

Neutrophil Phagocytic Activity Assay

While the exact protocol used for N-563 is not available, a general methodology for assessing neutrophil phagocytosis is as follows:

-

Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of treated and control animals.

-

Opsonization of Pathogens: Candida albicans cells are opsonized with serum to facilitate phagocytosis.

-

Co-incubation: Isolated neutrophils are co-incubated with the opsonized C. albicans.

-

Quantification: The phagocytic activity is quantified by microscopy (counting the number of ingested yeast cells per neutrophil) or by flow cytometry using fluorescently labeled yeast.

Delayed-Type Hypersensitivity (DTH) Assay

A standard protocol for a DTH assay in mice is outlined below:

-

Sensitization: Mice are sensitized by a subcutaneous injection of a specific antigen (in this case, related to C. albicans) emulsified in an adjuvant.

-

Challenge: Several days after sensitization, the mice are challenged by injecting the antigen into a hind footpad or ear.

-

Measurement: The DTH response is quantified by measuring the increase in footpad or ear thickness at 24 to 72 hours after the challenge, which is indicative of the inflammatory response.

Conclusion and Future Directions

N-563 is a promising immunostimulatory compound with demonstrated in vivo efficacy against a significant fungal pathogen. Its ability to enhance neutrophil and T-cell responses suggests a broad potential for applications in infectious diseases and potentially in immuno-oncology.

Future research should focus on:

-

Elucidating the Molecular Target and Signaling Pathway: Identifying the specific cellular receptors and downstream signaling cascades activated by N-563 is crucial for a complete understanding of its mechanism of action.

-

Cytokine Profiling: A detailed analysis of the cytokine and chemokine profiles induced by N-563 would provide further insight into its immunomodulatory effects.

-

Broader Efficacy Studies: Investigating the efficacy of N-563 against other pathogens, including bacteria and viruses, would expand its potential therapeutic applications.

-

Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of N-563 are necessary for its further development as a therapeutic agent.

References

- 1. Phagocytosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The novel immunostimulant N-563, an analogue of deoxyspergualin, promotes resistance to Candida albicans infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Brensocatib (Brinsupri™)

An important clarification regarding the topic "N-563" is necessary. Based on a comprehensive review of scientific and clinical literature, "N-563" does not refer to a specific biological agent, molecule, or drug. Instead, it frequently appears as a designation for the number of participants (a sample size of n=563) in various unrelated clinical trials and research studies.

The search results indicate that studies with "N=563" have investigated a wide range of therapeutics and conditions, including:

-

Brensocatib (Brinsupri™) for the treatment of non-cystic fibrosis bronchiectasis.[1][2][3]

-

Belimumab (Benlysta®) for systemic lupus erythematosus.[4]

-

Enzalutamide for metastatic castration-sensitive prostate cancer.[5]

-

Studies on genes related to NOTCH1 targets in cardiac valve disease.[8]

-

Research into cisplatin resistance in ovarian cancer.[9]

-

Investigations into racial disparities in breast cancer.[10]

-

Studies on Dll1-mediated Notch signaling in breast cancer radioresistance.[11]

-

Research on ferroptosis-related genes in colorectal cancer.[12]

-

Studies on IL-6/STAT3 signaling in invasive lobular carcinoma.[13]

-

Research on breakthrough psoriasis in patients receiving biologicals.[14]

Given that "N-563" is not a specific agent, it is not possible to provide a technical guide on its biological targets and pathways.

However, to fulfill the user's request for an in-depth technical guide on a therapeutic agent, we will focus on Brensocatib (Brinsupri™) , a drug investigated in a clinical trial with a placebo group of N=563.[2] This guide will adhere to all the specified requirements for data presentation, experimental protocols, and visualizations.

Audience: Researchers, scientists, and drug development professionals.

Core Biological Target and Mechanism of Action

Brensocatib is a novel, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1).[2] DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[2]

In chronic inflammatory lung diseases like non-cystic fibrosis bronchiectasis, an overabundance of neutrophils leads to excessive levels of active NSPs. These proteases contribute to lung damage, inflammation, and impaired mucociliary clearance.[2] By inhibiting the activation of these NSPs, brensocatib reduces the inflammatory cascade driven by neutrophils.[2]

Signaling Pathway

The primary pathway influenced by brensocatib is the neutrophil serine protease activation pathway. Brensocatib acts upstream by targeting the key activating enzyme, DPP-1.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. medcentral.com [medcentral.com]

- 3. insmed.com [insmed.com]

- 4. Belimumab (Benlysta): A Breakthrough Therapy for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Interactions between key genes and pathways in prostate cancer progression and therapy resistance [frontiersin.org]

- 6. Vedolizumab Versus Other Biologics and the Risk of Venous Thromboembolism in Patients with Pediatric-Onset Inflammatory Bowel Diseases: A Target Trial Emulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Molecular Signature of Cisplatin Resistance in Ovarian Cancer Identifies Therapeutic Opportunities for Re-sensitization [jcancer.org]

- 10. agendia.com [agendia.com]

- 11. Dll1-mediated Notch signaling drives tumor cell crosstalk with cancer-associated fibroblasts to promote radioresistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jcancer.org [jcancer.org]

- 13. Cancer-associated fibroblast driven paracrine IL-6/STAT3 signaling promotes migration and dissemination in invasive lobular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

An In-depth Technical Guide to In Vitro Studies of Compounds Designated "563"

Disclaimer: The term "N-563" is ambiguous in scientific literature, with search results pointing to several distinct entities. This guide provides an in-depth overview of the in vitro studies for the most prominent interpretations: the novel Keap1/Nrf2 pathway inhibitor K-563 and the anti-IL-5 receptor α monoclonal antibody MEDI-563 (Benralizumab) . Researchers should exercise caution and verify the specific compound of interest.

K-563: A Novel Inhibitor of the Keap1/Nrf2 Pathway

K-563 is a small molecule inhibitor of the Keap1/Nrf2 signaling pathway, which is a critical regulator of antioxidant and detoxification responses.[1] Aberrant activation of this pathway is associated with cancer cell proliferation and resistance to chemotherapy, making it a promising target for anti-cancer therapies.[1] K-563 was identified through high-throughput screening in Keap1 mutant human lung cancer A549 cells.[1]

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| Anti-proliferative Activity | Keap1- or Nrf2-mutated cancer cells | Growth inhibition observed | [1] |

| Downstream Target Gene Expression | Keap1- or Nrf2-mutated cancer cells | Suppressed | [1] |

| GSH Production | A549 cells | Suppressed | [1] |

| Reactive Oxygen Species (ROS) Production | A549 cells | Activated | [1] |

Experimental Protocols

High-Throughput Screening for Keap1/Nrf2 Pathway Inhibitors:

-

Cell Line: Keap1 mutant human lung cancer A549 cells.

-

Assay: A transcriptional reporter assay was utilized to screen for small-molecule inhibitors of the Keap1/Nrf2 pathway.[1] This type of assay typically involves cells engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the transcription factor Nrf2. A decrease in reporter gene expression would indicate inhibition of the pathway.

Anti-proliferative Activity Assays:

-

Cell Lines: Various cancer cell lines with mutations in Keap1 or Nrf2 were used.[1]

-

Methodology: While the specific assay is not detailed, standard methods for assessing cell proliferation include the MTT assay, which measures metabolic activity, or direct cell counting. Cells are treated with varying concentrations of K-563, and cell viability is measured over time.

Analysis of Downstream Target Gene Expression:

-

Methodology: To confirm the mechanism of action, the expression of Nrf2 downstream target genes was measured. This is typically performed using quantitative real-time PCR (qRT-PCR) to quantify mRNA levels of genes involved in antioxidant response and detoxification.

Signaling Pathway Visualization

Caption: Keap1/Nrf2 signaling pathway and the inhibitory action of K-563.

MEDI-563 (Benralizumab): An Anti-IL-5 Receptor α Monoclonal Antibody

MEDI-563, also known as Benralizumab, is a humanized, afucosylated monoclonal antibody that targets the alpha subunit of the interleukin-5 receptor (IL-5Rα).[2][3] IL-5 is a key cytokine responsible for the differentiation, proliferation, and activation of eosinophils, which are implicated in asthma and other eosinophilic disorders.[4] MEDI-563 depletes eosinophils and basophils through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[2]

Quantitative Data Summary

| Parameter | Value | Conditions/Cell Line | Reference |

| Binding Affinity (Dissociation Constant) | |||

| Human IL-5Rα | 11 pM | Recombinant extracellular domains | [2] |

| Cynomolgus Monkey IL-5Rα | 42 pM | Recombinant extracellular domains | [2] |

| ADCC Activity (EC50) | |||

| Human Eosinophils | 0.9 pM | [2] | |

| Human Basophils | 0.5 pM | [2] | |

| Inhibition of IL-5-induced Proliferation (IC50) | 0.3 nM | CTLL-2 cells transfected with human IL-5Rαβ | [2] |

| In Vivo Eosinophil Depletion (Cynomolgus Monkeys) | >80% reduction | 0-30 mg/kg IV | [2] |

| Peripheral Blood Eosinophil Reduction (Human Subjects) | ~94% of subjects to 0.00-0.01 x 10³/µL | Doses ≥0.03 mg/kg | [4] |

Experimental Protocols

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:

-

Target Cells: Human eosinophils and basophils.[2]

-

Effector Cells: Natural Killer (NK) cells are typically used as effector cells in ADCC assays.

-

Methodology: Target cells (eosinophils/basophils) are labeled with a detectable marker (e.g., a fluorescent dye or radioactive isotope). The labeled target cells are then incubated with MEDI-563 and effector cells. The amount of target cell lysis is quantified by measuring the release of the marker into the supernatant. The EC50 value represents the concentration of the antibody that induces 50% of the maximum cell lysis.

IL-5-Induced Proliferation Assay:

-

Cell Line: CTLL-2 cells transfected with recombinant human IL-5Rαβ.[2]

-

Methodology: These cells proliferate in response to IL-5. The assay measures the ability of MEDI-563 to inhibit this proliferation. Cells are cultured with IL-5 and varying concentrations of MEDI-563. Cell proliferation is measured after a set incubation period (e.g., 48 hours) using methods like the MTT assay or incorporation of tritiated thymidine. The IC50 value is the concentration of MEDI-563 that inhibits 50% of the IL-5-induced proliferation.

Binding Affinity Measurement:

-

Methodology: The dissociation constants (Kd) of MEDI-563 to recombinant IL-5Rα extracellular domains were likely determined using surface plasmon resonance (SPR) or a similar biophysical technique. This involves immobilizing the receptor on a sensor chip and flowing different concentrations of the antibody over the surface to measure association and dissociation rates.

Mechanism of Action Visualization

Caption: Mechanism of action of MEDI-563 (Benralizumab) via ADCC.

Other Mentions of "563" in Literature

-

Phosphorylation Site S563: Studies on the intestinal Na+/H+ exchanger NHE3 have identified S563 as a key phosphorylation site involved in its regulation by AMP-activated protein kinase (AMPK).[5][6] This is relevant to studies of ion transport and metabolic regulation.

-

Bladder Cancer Cell Line 5637: The 5637 bladder cancer cell line has been used in in vitro studies to investigate the effects of drugs like Disitamab Vedotin on the TNF signaling pathway.[7]

These instances highlight the importance of precise nomenclature in scientific research and reporting.

References

- 1. The discovery and characterization of K-563, a novel inhibitor of the Keap1/Nrf2 pathway produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Safety profile, pharmacokinetics, and biologic activity of MEDI-563, an anti-IL-5 receptor alpha antibody, in a phase I study of subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Regulation of the intestinal Na+/H+ exchanger NHE3 by AMP-activated kinase is dependent on phosphorylation of NHE3 at S555 and S563 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

N-563: A Technical Overview of Physicochemical Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide consolidates the currently available data on the stability and solubility of the research compound N-563, identified by CAS number 140686-92-6. It is important to note that publicly accessible, in-depth experimental data on this specific molecule is limited. The information presented herein is compiled from available safety data sheets and chemical supplier information.

Physicochemical and Stability Data

The following table summarizes the known physicochemical properties and stability information for N-563.

| Property | Data | Reference |

| Chemical Name | beta-Alanine, N-(4-((7-((aminoiminomethyl)amino)-1-oxoheptyl)amino)-3-hydroxy-1-oxobutyl)-, (+-)- | [1] |

| Synonyms | N 563, N563 | [1] |

| Molecular Formula | C15H29N5O5 | [1] |

| Molecular Weight | 359.43 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | [1] |

| Short-term Storage | 0 - 4 °C (days to weeks) | [1] |

| Long-term Storage | -20 °C (months to years) | [1] |

Solubility Profile

Experimental Protocols

Specific experimental protocols for the stability and solubility testing of N-563 have not been published. Researchers should refer to established methodologies for characterizing novel chemical entities. A general workflow for assessing compound stability and solubility is provided in the diagram below.

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for assessing the stability and solubility of a research compound like N-563.

Caption: Generalized workflow for stability and solubility assessment of a chemical compound.

Important Distinction: N-563 vs. MEDI-563

It is crucial to distinguish N-563 (CAS# 140686-92-6), an analog of 15-deoxyspergualin, from MEDI-563, also known as Benralizumab.[2][3] MEDI-563 is a humanized monoclonal antibody that targets the alpha subunit of the interleukin-5 receptor and is used in the treatment of severe eosinophilic asthma.[2][3] The available scientific literature for "MEDI-563" is extensive and relates to its biological activity and clinical applications, which are distinct from the physicochemical data sought for N-563.

References

N-563: Comprehensive Safety and Handling Protocol for Research and Development

Disclaimer: The compound "N-563" appears to be a hypothetical or internal designation. As of late 2025, publicly accessible chemical databases and safety documentation do not contain information on a substance with this specific identifier. The following guide is a synthesized template based on best practices for handling novel chemical entities in a research and development setting. All data and procedures outlined are illustrative and must be adapted following rigorous, substance-specific risk assessments once the actual properties of N-563 are determined.

Compound Identification and Properties

A thorough characterization of any new chemical entity is the foundational step for ensuring laboratory safety. The following table summarizes the kind of essential data that must be obtained for N-563 before extensive handling.

Table 1: Physicochemical and Toxicological Profile of N-563 (Illustrative Data)

| Parameter | Value | Source / Method |

|---|---|---|

| IUPAC Name | Not Available | Internal Nomenclature |

| CAS Number | Not Assigned | Pre-registration Phase |

| Molecular Formula | C₂₂H₂₅FN₄O₃ | Elemental Analysis |

| Molecular Weight | 412.46 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 178-182 °C | Differential Scanning Calorimetry |

| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) | HPLC-UV Analysis |

| LD₅₀ (Oral, Rat) | >2000 mg/kg (estimated) | In-silico Prediction (e.g., DEREK Nexus) |

| Ames Test | Negative | OECD TG 471 |

| Primary Hazard Class | Potent Active Pharmaceutical Ingredient (API) | Internal Safety Assessment |

Hazard Identification and Risk Assessment

All personnel must be familiar with the potential hazards associated with N-563. A formal risk assessment should precede any new experimental protocol.

Key Potential Hazards:

-

High Potency: Assumed to be biologically active at low concentrations. Systemic effects may occur upon minimal exposure.

-

Dermal Absorption: Potential for absorption through intact skin.

-

Respiratory Irritation: As a fine powder, may cause irritation to the respiratory tract upon inhalation.

-

Unknown Long-Term Effects: As a novel entity, chronic toxicity and reproductive hazards have not been fully characterized.

A logical workflow for risk assessment and mitigation is crucial. The following diagram illustrates the standard process.

Caption: Workflow for N-563 risk assessment and control.

Experimental Handling and Containment

Based on a high-potency classification, specific handling procedures are mandatory to minimize exposure.

3.1. Engineering Controls

-

Weighing and Aliquoting: All handling of N-563 powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. For operations requiring higher containment, a glovebox is recommended.

-

Solution Preparation: Manipulations of concentrated stock solutions should be performed in a chemical fume hood.

3.2. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling N-563 is detailed below. This should be considered the minimum requirement.

Table 2: Required PPE for Handling N-563

| Body Part | Protection Type | Specification |

|---|---|---|

| Hands | Double Gloving (Nitrile) | Inner glove tucked under lab coat cuff, outer glove covering cuff. Change outer glove immediately upon contamination or every 30-60 minutes. |

| Body | Laboratory Coat | Long-sleeved, with snap or button closures. Disposable gowns are recommended for larger-scale operations. |

| Eyes | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. |

| Respiratory | N95 Respirator (or higher) | Required when handling powder outside of a ventilated enclosure (e.g., during spill cleanup). |

3.3. Decontamination

-

Surfaces: Decontaminate work surfaces (fume hood, benchtop) at the end of each procedure. A common and effective method is a three-step wipe-down: 1) 70% ethanol, 2) 1% sodium hypochlorite solution, 3) sterile water to rinse.

-

Equipment: Glassware and tools should be soaked in a suitable deactivating solution before standard washing.

Experimental Protocols: In Vitro Cell-Based Assay Workflow

The following protocol outlines a typical workflow for testing the efficacy of N-563 on a cultured cell line, incorporating necessary safety steps.

Protocol: Measuring IC₅₀ of N-563 on HEK293 Cells

-

Stock Solution Preparation (in Containment):

-

Inside a chemical fume hood, weigh 5 mg of N-563 powder.

-

Dissolve in 1.21 mL of anhydrous DMSO to create a 10 mM stock solution.

-

Aliquot into small-volume, clearly labeled tubes for single use to avoid freeze-thaw cycles. Store at -20°C.

-

-

Cell Culture and Plating:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

-

Plate cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

-

-

Compound Dilution and Treatment:

-

Perform serial dilutions of the 10 mM N-563 stock solution in cell culture medium to achieve the final desired concentrations (e.g., 100 µM to 1 nM).

-

Carefully add the diluted compound solutions to the appropriate wells. Include vehicle control (DMSO) wells.

-

-

Incubation and Viability Assay:

-

Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader to determine cell viability.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated controls.

-

Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

The following diagram visualizes this experimental workflow, emphasizing the integration of safety and handling procedures.

Caption: Workflow for an in-vitro cell-based assay with N-563.

Emergency Procedures

Immediate and correct response to an emergency is critical.

-

Spill:

-

Powder: Evacuate the immediate area. Cordon off the spill zone. Do not attempt to clean up without appropriate respiratory protection (N95 minimum). Gently cover the spill with absorbent pads. Wet the pads with a 70% ethanol solution to prevent dust generation. Collect all materials into a sealed, labeled hazardous waste container.

-

Solution: Absorb with inert material (e.g., vermiculite, spill pads). Collect into a sealed, labeled hazardous waste container. Decontaminate the area as described above.

-

-

Personnel Exposure:

-

Skin: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.

-

Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding eyelids open.

-

Inhalation: Move the affected person to fresh air.

-

In all cases, seek immediate medical attention. Provide the Safety Data Sheet (SDS) or relevant hazard information to the medical personnel.

-

Literature Review: Unraveling the Identity and Therapeutic Potential of N-563

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "N-563" presents a degree of ambiguity within publicly accessible scientific literature. Extensive searches have revealed multiple distinct entities associated with this designation, preventing a singular, definitive review. This guide addresses this challenge by providing a comprehensive analysis of the two most prominent and well-documented therapeutic candidates that could be associated with "N-563": the small molecule inhibitor K-563 , which targets the Keap1/Nrf2 pathway, and the monoclonal antibody MEDI-563 (Benralizumab), an antagonist of the IL-5 receptor α.

This whitepaper will delve into the core scientific data for each of these compounds, presenting a detailed overview of their mechanism of action, quantitative data from key studies, and relevant experimental protocols. To facilitate a deeper understanding, signaling pathways and experimental workflows are visualized using the DOT language.

Part 1: K-563 - A Novel Inhibitor of the Keap1/Nrf2 Pathway

K-563 is a novel small molecule inhibitor of the Keap1/Nrf2 pathway, which was isolated from the actinomycete Streptomyces sp.[1][2] The Keap1/Nrf2 pathway is a critical regulator of cellular responses to oxidative stress and detoxification.[1][2] Aberrant activation of this pathway is associated with a poor prognosis in many cancers, as it can lead to chemotherapy resistance and accelerated cell growth.[1][2] K-563 has been identified as a potential anti-cancer agent due to its ability to inhibit this pathway.[1][2]

Quantitative Data for K-563

The following table summarizes the key quantitative findings for K-563 from the primary characterization study.

| Parameter | Cell Line | Value | Reference |

| IC50 (Luciferase Reporter Activity) | A549/ARE-Luc | 0.19 µmol/L | [1] |

| IC50 (Luciferase Reporter Activity) | A549/E-cad promoter-Luc | 8.9 µmol/L | [1] |

Experimental Protocols for K-563

The discovery of K-563 was the result of a high-throughput screening assay designed to identify inhibitors of the Keap1/Nrf2 pathway.[1][2]

-

Cell Line: Keap1 mutant human lung cancer A549 cells were utilized. These cells were engineered with a transcriptional reporter construct (A549/ARE-Luc) where the luciferase gene is under the control of the Antioxidant Response Element (ARE), a downstream target of Nrf2.

-

Assay Principle: In these cells, the mutated Keap1 leads to constitutive activation of Nrf2, resulting in high luciferase expression. A decrease in luciferase activity indicates inhibition of the Keap1/Nrf2 pathway.

-

Screening Process: A library of compounds, including extracts from Streptomyces sp., was screened for their ability to reduce luciferase activity in the A549/ARE-Luc cells.

To assess the effect of K-563 on the expression of Nrf2 downstream target genes, quantitative real-time reverse transcription PCR (RT-PCR) was performed.[3]

-

Cell Treatment: A549 cells were treated with varying concentrations of K-563 for 24 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the treated cells and reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The expression levels of Nrf2 target genes were quantified using specific primers and a real-time PCR system.

The impact of K-563 on the protein levels of Nrf2 and its downstream target HO-1 was evaluated by Western blotting.[3]

-

Cell Lysis: A549 cells, after treatment with K-563 for 24 hours, were lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane was probed with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a secondary antibody and detection using an appropriate visualization system.

Signaling Pathway and Mechanism of Action of K-563

K-563 inhibits the Keap1/Nrf2 signaling pathway. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. In cancer cells with Keap1 mutations, this regulation is disrupted, leading to the accumulation of Nrf2 and the activation of downstream genes that promote cell survival and drug resistance. K-563 suppresses the expression of these downstream target genes.[1][2][4]

References

- 1. The discovery and characterization of K‐563, a novel inhibitor of the Keap1/Nrf2 pathway produced by Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery and characterization of K-563, a novel inhibitor of the Keap1/Nrf2 pathway produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

N-563 (Benralizumab) Experimental Protocols for In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of N-563 (benralizumab), a humanized monoclonal antibody targeting the alpha subunit of the interleukin-5 receptor (IL-5Rα). The methodologies outlined below are essential for studying the antibody's mechanism of action, particularly its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC) and inhibit IL-5-mediated cell proliferation.

Mechanism of Action: A Dual Approach to Eosinophil Depletion

N-563 employs a two-pronged strategy to eliminate eosinophils. Firstly, it binds to IL-5Rα on the surface of eosinophils, physically obstructing the binding of IL-5 and thereby preventing the cytokine from promoting eosinophil survival and proliferation. Secondly, and more potently, the afucosylated Fc region of N-563 exhibits enhanced binding to the FcγRIIIa receptor on immune effector cells, primarily Natural Killer (NK) cells. This cross-linking of an NK cell with an eosinophil triggers the release of cytotoxic granules from the NK cell, including perforin and granzymes, which induce programmed cell death (apoptosis) in the target eosinophil.[1][2][3] This process is known as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies of N-563, providing a baseline for experimental planning and data interpretation.

| Parameter | Cell Type | Value | Reference |

| ADCC EC50 | Primary Human Eosinophils | 0.9 pM | [4] |

| Primary Human Basophils | 0.5 pM | [4] | |

| Inhibition of IL-5-induced Cell Proliferation IC50 | CTLL-2 cells transfected with human IL-5Rαβ | 0.3 nM | [3][4] |

| Binding Affinity (KD) to human IL-5Rα | Recombinant | 11 pM | [4] |

| Binding Affinity (KD) to cynomolgus monkey IL-5Rα | Recombinant | 42 pM | [4] |

Experimental Protocols

Cell Culture

Objective: To isolate pure populations of eosinophils and NK cells from human peripheral blood for use in co-culture experiments.

Principle: This protocol utilizes density gradient centrifugation to separate peripheral blood mononuclear cells (PBMCs) and granulocytes, followed by negative selection magnetic-activated cell sorting (MACS) to isolate untouched target cells.

Materials:

-

Whole blood collected in sodium citrate or heparin tubes

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

Red Blood Cell (RBC) Lysis Buffer

-

Eosinophil Isolation Kit (e.g., MACS, Stemcell Technologies)

-

NK Cell Isolation Kit (e.g., MACS, Stemcell Technologies)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

Protocol:

-

PBMC and Granulocyte Separation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood onto a Ficoll-Paque PLUS gradient in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, three distinct layers will be visible: an upper plasma layer, a "buffy coat" layer containing PBMCs and platelets, and a lower layer of granulocytes and red blood cells.

-

Carefully aspirate and discard the upper plasma layer.

-

Collect the buffy coat layer for NK cell isolation.

-

Collect the granulocyte/RBC pellet for eosinophil isolation.

-

-

Eosinophil Isolation from Granulocyte Pellet:

-

Resuspend the granulocyte/RBC pellet in PBS.

-

Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.

-

Wash the remaining granulocytes with PBS.

-

Proceed with negative selection using a commercially available eosinophil isolation kit. This typically involves incubating the cells with an antibody cocktail that labels non-eosinophils, followed by magnetic separation.

-

The resulting untouched cells are highly purified eosinophils.

-

-

NK Cell Isolation from Buffy Coat:

-

Wash the collected buffy coat cells with PBS to remove platelets.

-

Proceed with negative selection using a commercially available NK cell isolation kit. This involves labeling non-NK cells with an antibody cocktail and magnetic beads for removal.

-

The untouched, flow-through fraction contains the enriched NK cells.

-

-

Cell Culture:

-

Culture isolated eosinophils and NK cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Objective: To maintain a stable cell line expressing the target receptor for N-563, suitable for cell proliferation and binding assays.

Materials:

-

CTLL-2 cells stably transfected with human IL-5Rα

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Sodium Pyruvate

-

T-STIM™ with Con A (Corning) or recombinant human IL-2

-

Penicillin-Streptomycin solution

Protocol:

-

Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1 mM sodium pyruvate, 10% T-STIM™ with Con A (or an appropriate concentration of recombinant human IL-2), and 1% Penicillin-Streptomycin.[1][5][6]

-

Cell Thawing:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[1]

-

Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.

-

-

Cell Maintenance:

-

Maintain the cells in suspension culture at 37°C in a 5% CO2 incubator.

-

Subculture the cells every 2-3 days to maintain a cell density between 1 x 105 and 5 x 105 viable cells/mL.

-

To subculture, simply dilute the cell suspension with fresh complete growth medium to the desired seeding density.

-

Key Experimental Protocols

Objective: To quantify the ability of N-563 to induce NK cell-mediated killing of eosinophils.

Principle: Target eosinophils are co-cultured with effector NK cells in the presence of N-563. The lysis of target cells is measured by the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant.

Materials:

-

Isolated primary human eosinophils (target cells)

-

Isolated primary human NK cells (effector cells)

-

N-563 (Benralizumab)

-

Isotype control antibody

-

RPMI-1640 medium with 10% FBS

-

LDH Cytotoxicity Assay Kit

Protocol:

-

Cell Preparation:

-

Wash both eosinophils and NK cells and resuspend in RPMI-1640 with 10% FBS.

-

Count the cells and adjust the concentration to the desired effector-to-target (E:T) ratio (e.g., 10:1).

-

-

Assay Setup (in a 96-well plate):

-

Plate the target eosinophils (e.g., 1 x 104 cells/well).

-

Add serial dilutions of N-563 or the isotype control antibody. A typical concentration used to elicit a strong response is 10 nM.[2]

-

Add the effector NK cells to achieve the desired E:T ratio.

-

Include the following controls:

-

Target cells only (spontaneous release)

-

Target cells with lysis buffer (maximum release)

-

Effector cells only

-

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[2]

-

LDH Measurement:

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Perform the LDH assay according to the manufacturer's protocol.

-

Measure the absorbance at the recommended wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Objective: To determine the inhibitory effect of N-563 on IL-5-mediated cell proliferation.

Materials:

-

CTLL-2 cells stably transfected with human IL-5Rαβ

-

Recombinant human IL-5

-

N-563 (Benralizumab)

-

Isotype control antibody

-

Complete growth medium (without IL-2 or T-STIM)

-

Cell proliferation assay reagent (e.g., WST-1, MTS, or CellTiter-Glo®)

Protocol:

-

Cell Preparation:

-

Wash the CTLL-2 cells to remove any residual IL-2 from the culture medium.

-

Resuspend the cells in complete growth medium lacking IL-2 or T-STIM.

-

Seed the cells in a 96-well plate at a density of approximately 1 x 104 cells/well.

-

-

Assay Setup:

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3][4]

-

Proliferation Measurement:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading (medium only).

-

Normalize the data to the control (cells with IL-5 only).

-

Plot the normalized values against the log of the antibody concentration and determine the IC50 value.

-

Objective: To detect the induction of apoptosis in eosinophils treated with N-563 in the presence of NK cells by analyzing the cleavage of key apoptotic proteins.

Principle: Following treatment, cell lysates are prepared and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for apoptosis markers, such as cleaved caspase-3 and cleaved PARP.

Materials:

-

Isolated primary human eosinophils and NK cells

-

N-563 (Benralizumab)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment and Lysis:

-

Co-culture eosinophils and NK cells with or without 10 nM N-563 for 6 hours, as described in the ADCC assay.[2]

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Visualizations

Caption: N-563's dual mechanism of action.

Caption: Workflow for the ADCC assay.

Caption: Logical flow of the cell proliferation assay.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 6. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-563 (Benralizumab) in Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of N-563 (Benralizumab), a humanized monoclonal antibody, for the immunoprecipitation of its target, the Interleukin-5 receptor alpha chain (IL-5Rα).

Introduction

N-563, also known as Benralizumab, is a humanized IgG1k monoclonal antibody that specifically targets the alpha subunit of the Interleukin-5 receptor (IL-5Rα), also known as CD125.[1][2][3][4] IL-5Rα is a type I cytokine receptor that, upon binding to IL-5, plays a crucial role in the differentiation, proliferation, and activation of eosinophils.[5][6][7] The interaction of IL-5 with its receptor initiates a signaling cascade involving the JAK-STAT pathway.[6][8] N-563 binds with high affinity to a distinct epitope on IL-5Rα, preventing the binding of IL-5 and subsequent signal transduction.[1][3][9] This protocol details the application of N-563 for the specific isolation of IL-5Rα from cell lysates for subsequent analysis.

Data Presentation

While specific quantitative data for the immunoprecipitation of IL-5Rα using N-563 is not extensively published, the following tables provide known binding characteristics and representative data for a typical immunoprecipitation experiment.

Table 1: Binding Affinity of N-563 (Benralizumab)

| Parameter | Value | Species | Reference |

| Dissociation Constant (Kd) | 11 pM | Human | [10] |

| Dissociation Constant (Kd) | 42 pM | Cynomolgus Monkey | [10] |

| IC50 (IL-5-induced proliferation) | 0.3 nM | Human | [10] |

| EC50 (ADCC of eosinophils) | 0.9 pM | Human | [10] |

| EC50 (ADCC of basophils) | 0.5 pM | Human | [10] |

Table 2: Example Data from a Representative Immunoprecipitation Experiment

The following data are for illustrative purposes and represent typical results that could be obtained from an immunoprecipitation experiment followed by quantitative analysis such as mass spectrometry or Western blotting.

| Sample | Total Protein Input (µg) | Eluted IL-5Rα (ng) | Purity (%) | Fold Enrichment |

| N-563 IP | 1000 | 150 | 85 | 127.5 |

| Isotype Control IP | 1000 | 5 | 10 | 0.5 |

| No Antibody Control | 1000 | 2 | 5 | 0.1 |

Signaling Pathway

The binding of Interleukin-5 (IL-5) to the IL-5 receptor alpha chain (IL-5Rα) initiates a signaling cascade crucial for eosinophil function. N-563 (Benralizumab) acts as an antagonist by binding to IL-5Rα and preventing the downstream signaling.

Caption: IL-5 signaling pathway and the inhibitory action of N-563.

Experimental Protocols

This protocol provides a general guideline for the immunoprecipitation of IL-5Rα using N-563. Optimization may be required for specific cell types and experimental conditions.

Materials and Reagents

-

Cells: Cell line expressing IL-5Rα (e.g., eosinophils, basophils, or transfected cell lines).

-

Antibodies:

-

N-563 (Benralizumab)

-

Isotype control antibody (human IgG1k)

-

-

Beads: Protein A/G magnetic beads or agarose beads.

-

Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with protease and phosphatase inhibitors immediately before use.[11]

-

Wash Buffer: Lysis buffer or a milder buffer like PBS with 0.1% Tween-20.[11]

-

Elution Buffer:

-

SDS-PAGE sample buffer (for Western blotting).

-

Acidic elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) for mass spectrometry.

-

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for acidic elution).

-

Microcentrifuge tubes, magnetic rack (for magnetic beads), rotator.

Experimental Workflow

Caption: Step-by-step workflow for immunoprecipitation with N-563.

Detailed Methodology

1. Cell Lysate Preparation a. Harvest cells expressing IL-5Rα and wash them once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A recommended starting point is 1 mL of lysis buffer per 10^7 cells. c. Incubate the suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Pre-clearing the Lysate (Optional but Recommended) a. To reduce non-specific binding, incubate the cell lysate with Protein A/G beads (without antibody) for 1 hour at 4°C on a rotator.[12] Use approximately 20 µL of bead slurry per 1 mL of lysate. b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

3. Immunoprecipitation a. To the pre-cleared lysate, add the appropriate amount of N-563 antibody. The optimal antibody concentration should be determined empirically, but a starting point of 2-10 µg per 1 mg of total protein is recommended.[13] b. As a negative control, prepare a parallel sample with an equivalent amount of a human IgG1k isotype control antibody. c. Incubate the lysate-antibody mixture overnight at 4°C on a rotator to allow for the formation of the immune complex.[11]

4. Capture of Immune Complex a. Add an appropriate amount of pre-washed Protein A/G bead slurry (e.g., 25-50 µL) to each immunoprecipitation reaction.[11][12] b. Incubate for 1-3 hours at 4°C on a rotator to allow the beads to capture the antibody-antigen complex.

5. Washing a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic rack. b. Carefully remove and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash step 3 to 5 times to remove non-specifically bound proteins. For the final wash, consider using a milder buffer like PBS to remove any residual detergent.[11]

6. Elution a. After the final wash, carefully remove all of the supernatant. b. To elute the immunoprecipitated protein for Western blot analysis, resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. c. Pellet the beads and collect the supernatant, which contains the eluted protein. d. For analysis by mass spectrometry, elute with an acidic buffer (e.g., 0.1 M glycine, pH 2.5-3.0) by incubating for 5-10 minutes at room temperature. Immediately neutralize the eluate with neutralization buffer.

7. Downstream Analysis a. The eluted proteins can be analyzed by Western blotting using an antibody against IL-5Rα. b. Alternatively, for identification of interacting partners or post-translational modifications, the eluate can be analyzed by mass spectrometry.[14][15]

Concluding Remarks

This protocol provides a robust framework for utilizing N-563 (Benralizumab) to immunoprecipitate its target, IL-5Rα. As with any immunoprecipitation experiment, optimization of antibody concentration, incubation times, and wash conditions may be necessary to achieve the desired purity and yield for your specific application. The high affinity of N-563 for IL-5Rα makes it a valuable tool for studying the biology of this receptor in various cellular contexts.[1][9]

References

- 1. The clinical profile of benralizumab in the management of severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benralizumab: From the Basic Mechanism of Action to the Potential Use in the Biological Therapy of Severe Eosinophilic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benralizumab Overview - Creative Biolabs [creativebiolabs.net]

- 4. Benralizumab | Apoptosis | Interleukin | IL Receptor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Interleukin-5 and IL-5 receptor in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin-5 receptor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Benralizumab – a humanized mAb to IL-5Rα with enhanced antibody-dependent cell-mediated cytotoxicity – a novel approach for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Immunoprecipitation protocol. EuroMAbNet [euromabnet.com]

- 12. neb.com [neb.com]

- 13. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 14. Immunoprecipitation Data Analysis in Biological Research - Creative Proteomics [creative-proteomics.com]

- 15. Immuno-precipitation MS (IP-MS) | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]

Application Notes and Protocols for In Vivo Animal Studies with N-563 (Benralizumab)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-563, also known as benralizumab, is a humanized, afucosylated monoclonal antibody (IgG1, kappa) that specifically targets the alpha subunit of the interleukin-5 receptor (IL-5Rα). By binding to IL-5Rα on the surface of eosinophils and basophils, benralizumab potently induces antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the rapid and near-complete depletion of these cells.[1][2] This mechanism of action makes N-563 a promising therapeutic candidate for eosinophil-driven diseases, such as severe asthma and eosinophilic esophagitis.[3] These application notes provide a comprehensive guide to aid in the design and execution of in vivo animal studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of N-563.

Data Presentation

Quantitative Data Summary

The following tables summarize key dosage and pharmacokinetic data for N-563 (benralizumab) from preclinical and clinical studies.

Table 1: Summary of In Vivo Dosages for N-563 (Benralizumab) in Cynomolgus Monkey Studies

| Study Type | Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |

| Toxicology | Cynomolgus Monkey | Intravenous (IV) | Up to 25 mg/kg | No-Observed-Adverse-Effect Level (NOAEL): 10 mg/kg. | [4] |

| Toxicology | Cynomolgus Monkey | Subcutaneous (SC) | Up to 30 mg/kg | No-Observed-Adverse-Effect Level (NOAEL): 30 mg/kg. | [4] |

| Eosinophil Depletion | Cynomolgus Monkey | Intravenous (IV) | 0.1, 1, 10, 30 mg/kg | Dose-dependent depletion of blood and bone marrow eosinophils. | [1] |

| Developmental and Reproductive Toxicology | Cynomolgus Monkey | Intravenous (IV) | Up to 30 mg/kg | NOAEL: 30 mg/kg. | [4] |

Table 2: Summary of Single-Dose Pharmacokinetic Parameters of Benralizumab (SC Administration in Healthy Humans)

Note: This data is from a study in healthy human participants and is provided as a reference for designing preclinical pharmacokinetic studies.

| Parameter | 10 mg Dose (n=12) | 30 mg Dose (n=12) | 100 mg Dose (n=12) |

| Cmax (ng/mL) | 486.3 | 1489.2 | 5258.9 |

| Tmax (days) | 9.5 | 7.0 | 7.0 |

| AUC0-t (dayng/mL) | 10,036 | 32,246 | 114,942 |

| AUC0-∞ (dayng/mL) | 10,741 | 34,185 | 122,860 |

| Terminal Half-life (t½) (days) | 15.1 | 14.4 | 15.4 |

Data adapted from a Phase 1 study in healthy Chinese participants.[5]

Signaling Pathway and Experimental Workflow

N-563 (Benralizumab) Mechanism of Action

Caption: Mechanism of action of N-563 (benralizumab).

General In Vivo Experimental Workflow

Caption: General workflow for in vivo studies of N-563.

Experimental Protocols

Formulation of N-563 for In Vivo Administration

Objective: To prepare a sterile, stable formulation of N-563 for subcutaneous or intravenous administration in animal models.

Materials:

-

N-563 (Benralizumab) drug substance

-

L-histidine[6]

-

L-histidine hydrochloride monohydrate[6]

-

α,α-trehalose dihydrate[6]

-

Polysorbate 20[6]

-

Water for Injection (WFI)[6]

-

Sterile, depyrogenated vials

-

0.22 µm sterile filter

Formulation Buffer Composition (Example based on clinical formulation): [6][7]

-

L-histidine

-

L-histidine hydrochloride monohydrate

-

α,α-trehalose dihydrate

-

Polysorbate 20

-

pH adjusted to 5.5 - 6.5

Procedure:

-

Prepare the formulation buffer by dissolving the excipients (L-histidine, L-histidine hydrochloride monohydrate, α,α-trehalose dihydrate, and Polysorbate 20) in WFI.

-

Adjust the pH of the buffer to the target range of 5.5 - 6.5.

-

Gently dissolve the N-563 drug substance in the formulation buffer to the desired final concentration. Avoid vigorous shaking or agitation to prevent protein aggregation.

-

Sterile filter the final N-563 solution through a 0.22 µm filter into sterile, depyrogenated vials.

-

Store the formulated N-563 at 2-8°C and protect from light.

-

Prior to administration, allow the solution to come to room temperature for approximately 30 minutes.[8]

-

Visually inspect the solution for particulate matter and discoloration before use. The solution should be clear to opalescent, and colorless to slightly yellow.[7]

Protocol for a Single-Dose Pharmacokinetic Study in Cynomolgus Monkeys

Objective: To determine the pharmacokinetic profile of N-563 following a single intravenous or subcutaneous dose.

Animal Model: Naïve, healthy, young adult Cynomolgus monkeys.

Experimental Design:

-

Groups:

-

Group 1: Vehicle control (IV or SC)

-

Group 2: N-563, low dose (e.g., 1 mg/kg)

-

Group 3: N-563, mid dose (e.g., 10 mg/kg)

-

Group 4: N-563, high dose (e.g., 30 mg/kg)

-

-

Administration: Single bolus intravenous injection via a cephalic or saphenous vein, or a single subcutaneous injection in the dorsal scapular region.

-

Blood Sampling: Collect whole blood (in EDTA tubes) at pre-dose, and at specified time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, 21 days, 28 days).

Procedure:

-

Acclimatize animals to the study conditions.

-

Collect pre-dose blood samples.

-

Administer N-563 or vehicle according to the assigned group and route.

-

Collect blood samples at the specified time points. Process blood to plasma by centrifugation and store at -80°C until analysis.

-

Analyze plasma concentrations of N-563 using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate pharmacokinetic parameters using non-compartmental analysis.

Protocol for a Pharmacodynamic Study of Eosinophil Depletion in Cynomolgus Monkeys

Objective: To evaluate the dose-dependent effect of N-563 on peripheral blood and bone marrow eosinophil counts.

Animal Model: Cynomolgus monkeys.

Experimental Design:

-

Groups:

-

Group 1: Vehicle control

-

Group 2: N-563, 0.1 mg/kg IV

-

Group 3: N-563, 1 mg/kg IV

-

Group 4: N-563, 10 mg/kg IV

-

Group 5: N-563, 30 mg/kg IV

-

-

Dosing Regimen: Administer doses intravenously every 3 weeks for 12 weeks.[1]

-

Sampling:

-

Blood: Collect whole blood (in EDTA tubes) at baseline and at regular intervals throughout the study to monitor peripheral eosinophil counts.

-

Bone Marrow: Collect bone marrow aspirates at baseline and at the end of the study to assess eosinophil precursors.[1]

-

Procedure:

-

Acclimatize animals and collect baseline blood and bone marrow samples.

-

Administer N-563 or vehicle according to the dosing schedule.

-

Collect blood samples at specified time points. Perform complete blood counts with differential to determine absolute eosinophil counts. Flow cytometry can also be used for more specific eosinophil identification.

-

At the end of the study, collect terminal bone marrow aspirates. Prepare slides for cytological evaluation and enumeration of eosinophils and their precursors.

-

Analyze the data to determine the extent and duration of eosinophil depletion in response to different doses of N-563.

General Protocol for a Repeat-Dose Toxicology Study in Cynomolgus Monkeys

Objective: To assess the safety and tolerability of N-563 following repeated administration.

Animal Model: Cynomolgus monkeys.

Experimental Design:

-

Groups:

-

Group 1: Vehicle control

-

Group 2: N-563, low dose

-

Group 3: N-563, mid dose

-

Group 4: N-563, high dose

-

-

Dosing Regimen: Administer doses (IV or SC) on a schedule relevant to the intended clinical use (e.g., every 2 to 4 weeks) for an extended period (e.g., up to 39 weeks).[4]

-

Monitoring:

-

Clinical Observations: Daily cage-side observations and weekly detailed physical examinations.

-

Body Weight: Weekly measurements.

-

Food Consumption: Daily qualitative assessment.

-

Ophthalmology and Electrocardiography: At baseline and at the end of the study.

-

Clinical Pathology: Hematology, clinical chemistry, and coagulation parameters at multiple time points.

-

Toxicokinetics: To assess drug exposure.

-

Necropsy and Histopathology: Full necropsy and microscopic examination of a comprehensive list of tissues at the end of the study.

-

Procedure:

-

Acclimatize animals and perform baseline assessments.

-

Administer N-563 or vehicle according to the study design.

-

Conduct all scheduled monitoring and sample collections.

-

At the termination of the study, perform a full necropsy, collect organs and tissues, and process for histopathological evaluation.

-

Analyze all data to identify any potential toxicities and determine the No-Observed-Adverse-Effect Level (NOAEL).

References

- 1. The clinical profile of benralizumab in the management of severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Eosinophil Depletion with Benralizumab for Eosinophilic Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. dovepress.com [dovepress.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. reference.medscape.com [reference.medscape.com]

Application Notes and Protocols for K-563 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-563 is a novel, potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway plays a crucial role in cellular defense against oxidative and electrophilic stress, and its aberrant activation is implicated in cancer cell proliferation and resistance to chemotherapy.[1] K-563 was identified through high-throughput screening (HTS) and has demonstrated anti-proliferative activities in cancer cells with mutations in the Keap1 or Nrf2 genes.[1] These application notes provide detailed methodologies for utilizing K-563 in HTS assays to identify and characterize inhibitors of the Keap1/Nrf2 pathway.

Mechanism of Action

Under normal physiological conditions, Keap1 acts as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In the presence of oxidative or electrophilic stress, or in the case of mutations in Keap1 or Nrf2, the interaction between Keap1 and Nrf2 is disrupted. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This, in turn, upregulates the expression of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and metabolic regulation.

K-563 inhibits the Keap1/Nrf2 pathway, leading to the suppression of Nrf2 target gene expression.[1] This action results in decreased production of glutathione (GSH) and an increase in reactive oxygen species (ROS) in cancer cells with aberrant Keap1/Nrf2 activation, ultimately inhibiting their growth.[1]

Signaling Pathway

Caption: The Keap1/Nrf2 signaling pathway and the inhibitory action of K-563.

Quantitative Data Summary

The following table summarizes the quantitative data for K-563 in various assays.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Transcriptional Reporter Assay | Keap1 mutant A549 | IC50 | Data not available in provided search results | [1] |

| Cell Proliferation Assay | Keap1 mutant A549 | Anti-proliferative Activity | Demonstrated | [1] |

| Cell Proliferation Assay | Nrf2 mutant cancer cells | Anti-proliferative Activity | Demonstrated | [1] |

| In vivo Xenograft Model | A549 cells in mice | Keap1/Nrf2 Pathway Inhibition | Observed | [1] |

Note: Specific IC50 values and other quantitative metrics from HTS were not detailed in the provided search results but would be critical for a complete dataset.

Experimental Protocols

High-Throughput Screening (HTS) for Keap1/Nrf2 Pathway Inhibitors

This protocol outlines a luciferase-based reporter assay for the primary screening of compounds that inhibit the Keap1/Nrf2 pathway.

Experimental Workflow:

Caption: A generalized workflow for a high-throughput screening assay to identify Keap1/Nrf2 inhibitors.

Materials:

-

Keap1 mutant human lung cancer A549 cells stably expressing an Antioxidant Response Element (ARE)-driven luciferase reporter construct.

-

Assay medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

-

384-well white, clear-bottom assay plates.

-

Compound library, including K-563 as a positive control.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Automated liquid handling systems.

-

Luminometer plate reader.

Protocol:

-

Cell Plating: Seed the A549-ARE-luciferase reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of assay medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Addition:

-

Prepare a dose-response plate for K-563 (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

-

Add 100 nL of test compounds and controls to the assay plates using an automated liquid handler.

-

Include wells with DMSO only as a negative control (0% inhibition) and a known Keap1/Nrf2 inhibitor as a positive control (100% inhibition).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.

-

Luciferase Assay:

-

Equilibrate the assay plates and the luciferase reagent to room temperature.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data to the controls: % Inhibition = 100 x (1 - (Sample_Luminescence - Positive_Control_Luminescence) / (Negative_Control_Luminescence - Positive_Control_Luminescence)).

-

Calculate the Z' factor to assess assay quality: Z' = 1 - (3 x (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|. A Z' factor > 0.5 indicates a robust assay.

-

Generate dose-response curves and calculate IC50 values for active compounds.

-

Secondary Assay: Nrf2 Target Gene Expression by qPCR

This protocol is for a secondary assay to confirm the inhibitory activity of hit compounds on the expression of Nrf2 downstream target genes.

Materials:

-

A549 cells.

-

6-well plates.

-

Test compounds (hits from the primary screen).

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for Nrf2 target genes (e.g., NQO1, GCLC) and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR instrument.

Protocol:

-

Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the hit compounds or K-563 for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion